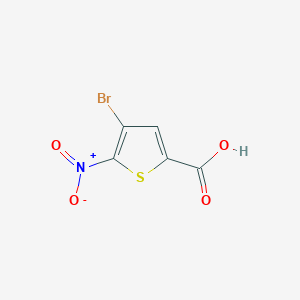

4-bromo-5-nitrothiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-5-nitrothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNO4S/c6-2-1-3(5(8)9)12-4(2)7(10)11/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPRLEUUNMJYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864075-31-0 | |

| Record name | 4-bromo-5-nitrothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-bromo-5-nitrothiophene-2-carboxylic acid chemical structure and IUPAC name.

This technical guide details the chemical structure, synthesis, reactivity, and applications of 4-bromo-5-nitrothiophene-2-carboxylic acid , a specialized heterocyclic building block used in the development of pharmaceuticals and agrochemicals.

Core Identity & Strategic Utility in Drug Discovery

Executive Summary

4-Bromo-5-nitrothiophene-2-carboxylic acid (CAS: 864075-31-0 ) is a trisubstituted thiophene scaffold characterized by a unique "push-pull" electronic structure. The presence of an electron-withdrawing nitro group at C5 and a carboxylic acid at C2 creates a highly activated system, while the bromine atom at C4 provides an orthogonal handle for transition-metal-catalyzed cross-coupling. This compound serves as a critical intermediate in the synthesis of GLP-1 agonists , kinase inhibitors , and fused bicyclic heteroaromatics (e.g., thieno[2,3-d]imidazoles).[1]

Chemical Identity & Physical Properties[2][3][4][5]

| Property | Data |

| IUPAC Name | 4-Bromo-5-nitrothiophene-2-carboxylic acid |

| CAS Number | 864075-31-0 |

| Molecular Formula | |

| Molecular Weight | 252.04 g/mol |

| SMILES | OC(=O)c1sc(c(Br)c1)=O |

| Appearance | Pale yellow to yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |

| pKa (Calc.) | ~2.5 (Acidic due to electron-withdrawing nitro group) |

Structural Analysis & Electronic Effects

The thiophene ring in this molecule is heavily deactivated by two strong electron-withdrawing groups (EWGs): the nitro group (

-

C2 Position (Carboxyl): Acts as the anchor for solubility and further derivatization (amide coupling, esterification).[1]

-

C4 Position (Bromine): Located in the

-position. Despite the electron-deficient ring, the C-Br bond remains reactive toward oxidative addition with palladium(0), enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. -

C5 Position (Nitro): The

-position nitro group is highly activated. In many derivatives, this position is susceptible to Nucleophilic Aromatic Substitution (

Synthesis & Production Protocols

The most robust synthetic route avoids direct nitration of the carboxylic acid, which can lead to decarboxylation or difficult purification. Instead, the nitration of the methyl ester followed by hydrolysis is the industry-standard protocol.

Route 1: Nitration of Methyl 4-bromothiophene-2-carboxylate

This pathway ensures regioselectivity and high yields.

Step 1: Esterification 4-Bromothiophene-2-carboxylic acid is converted to its methyl ester using methanol and catalytic sulfuric acid (Fischer esterification) or thionyl chloride/methanol.

Step 2: Electrophilic Aromatic Nitration

The methyl ester is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid. The directing effects of the sulfur atom and the existing substituents direct the nitro group to the vacant C5 (

Step 3: Hydrolysis The resulting methyl 4-bromo-5-nitrothiophene-2-carboxylate is hydrolyzed using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a THF/Water system to yield the free acid.

Visualization: Synthetic Pathway

Caption: Step-wise synthesis via the methyl ester intermediate to avoid decarboxylation.

Detailed Experimental Protocol

Target: Synthesis of Methyl 4-bromo-5-nitrothiophene-2-carboxylate (Precursor to the Acid). Source adapted from US Patent 7,109,354 B2.[1]

Reagents:

-

Methyl 4-bromothiophene-2-carboxylate (1.0 eq)

-

Concentrated Sulfuric Acid (

)[1] -

Fuming Nitric Acid (

, d=1.42)[1]

Procedure:

-

Preparation: Dissolve methyl 4-bromothiophene-2-carboxylate (3.0 g, 13.6 mmol) in concentrated

(10 mL) in a round-bottom flask. -

Cooling: Cool the solution to between -10°C and -5°C using an ice/salt bath.

-

Nitration: Prepare a nitrating mixture of

(2 mL) and concentrated -

Reaction: Stir the mixture at -5°C to -10°C for 30–60 minutes. Monitor by TLC or HPLC for consumption of starting material.

-

Quench: Pour the reaction mixture carefully onto crushed ice (approx. 50 g).

-

Isolation: Extract the aqueous mixture with ethyl acetate (

mL). Wash the combined organic layers with saturated -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc) to yield the nitro-ester as a yellow solid.

-

Hydrolysis (Final Step): Dissolve the ester in THF/Water (1:1), add LiOH (2.0 eq), and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 2 to precipitate the title compound.

Reactivity & Applications Map

The versatility of 4-bromo-5-nitrothiophene-2-carboxylic acid lies in its ability to undergo orthogonal functionalization.

-

Suzuki-Miyaura Coupling (C4): The C-Br bond reacts with aryl boronic acids. This is often performed before nitro reduction to avoid catalyst poisoning by the amine.

-

Nitro Reduction (C5): Reduction (Fe/AcOH or

) yields the amino-thiophene, which is unstable and typically cyclized immediately to form thieno[2,3-d]imidazoles or thieno[3,2-b]pyridines .[1] -

Decarboxylative Nitration: In some aggressive conditions, the carboxylic acid can be replaced by a nitro group, though this is usually an off-target side reaction to be avoided.[1]

Visualization: Reactivity Logic

Caption: Orthogonal reactivity profile allowing sequential modification at C2, C4, and C5.

Safety & Handling (GHS Classification)

Signal Word: WARNING

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Ventilation: All operations, especially the nitration step involving fuming nitric acid, must be performed in a functioning fume hood.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.[1][4]

References

-

BOC Sciences. Product Datasheet: 2-Thiophenecarboxaldehyde, 4-bromo-5-nitro- (CAS 41498-07-1).[] Retrieved from [1]

-

Rudolph, M. J., et al. (2006).[1] United States Patent No.[1] 7,109,354 B2: Thiophene-based inhibitors of Factor VIIa. Washington, DC: U.S. Patent and Trademark Office.[1]

-

BenchChem. 5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name. Retrieved from [1]

-

PubChem. Compound Summary: 4-Bromo-5-nitrothiophene-2-carboxylic acid.[6][7] National Library of Medicine. Retrieved from [1]

Sources

- 1. WO2022007979A1 - Fused imidazole derivative, preparation method therefor, and medical use thereof - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 62224-16-2 | Methyl 4-bromothiophene-2-carboxylate | Bromides | Ambeed.com [ambeed.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 6. guidechem.com [guidechem.com]

- 7. Page loading... [wap.guidechem.com]

4-bromo-5-nitrothiophene-2-carboxylic acid CAS number and molecular formula.

CAS Number: 864075-31-0 Molecular Formula: C₅H₂BrNO₄S Molecular Weight: 252.04 g/mol

Executive Summary

4-Bromo-5-nitrothiophene-2-carboxylic acid is a highly functionalized heterocyclic building block characterized by a dense array of reactive handles on a thiophene core. Its structural uniqueness lies in the contiguous placement of a carboxylic acid (C2), a bromine atom (C4), and a nitro group (C5). This "ortho-like" arrangement of the nitro and bromo substituents creates a highly activated electrophilic center at C4, enabling facile Nucleophilic Aromatic Substitution (SNAr) reactions, while the carboxylic acid offers a handle for amide coupling or esterification.

This guide details the physicochemical profile, synthetic pathways, and strategic utility of this compound in the design of kinase inhibitors, antibacterials, and advanced material scaffolds.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 4-Bromo-5-nitrothiophene-2-carboxylic acid |

| CAS Number | 864075-31-0 |

| Molecular Formula | C₅H₂BrNO₄S |

| Exact Mass | 250.8871 Da |

| Appearance | Pale yellow to tan crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water (acidic pH) |

| pKa (Calc.) | ~3.0 (COOH), modulated by electron-withdrawing NO₂/Br |

| Melting Point | >150 °C (Decomposition often observed prior to melting) |

Synthetic Pathways & Mechanistic Insight[10]

Retrosynthetic Logic

The synthesis of 4-bromo-5-nitrothiophene-2-carboxylic acid is governed by the directing effects of the thiophene ring substituents.

-

Thiophene Ring: Inherently electron-rich, prone to electrophilic aromatic substitution (EAS) at

-positions (C2, C5). -

Carboxylic Acid (C2): A meta-director (relative to itself) but deactivating.

-

Bromine (C4): An ortho/para-director (relative to itself) and weakly deactivating.

The Optimal Route: Nitration of 4-bromothiophene-2-carboxylic acid . Direct nitration of the 4-bromo precursor directs the incoming nitro group to the C5 position. This regioselectivity is driven by:

-

Electronic Activation: The C5 position is

to the sulfur (activating) and ortho to the bromine (directing). -

Sterics: C3 is sterically crowded by the adjacent carboxylic acid and bromine, and electronically less favored (

-position).

Synthetic Workflow Diagram (Graphviz)

Caption: Regioselective synthesis via nitration of the 4-bromo precursor. The C5 position is electronically favored for electrophilic attack.

Experimental Protocol

Protocol: Nitration of 4-Bromothiophene-2-carboxylic Acid

Note: This protocol is adapted from standard nitration procedures for deactivated thiophenes. Always perform in a fume hood.

Reagents:

-

4-Bromothiophene-2-carboxylic acid (1.0 eq)

-

Fuming Nitric Acid (HNO₃, >90%, 1.5 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, solvent/catalyst)

-

Ice/Water (for quenching)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 4-bromothiophene-2-carboxylic acid (10 mmol) in concentrated H₂SO₄ (10 mL). Cool the solution to 0–5 °C using an ice-salt bath.

-

Addition: Dropwise add fuming HNO₃ (15 mmol) over 20 minutes, maintaining the internal temperature below 10 °C. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature gradually and stir for 3 hours. Monitor reaction progress via TLC (Mobile phase: MeOH/DCM 1:9) or LC-MS.

-

Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. The product should precipitate as a solid.

-

Isolation: Filter the precipitate using a Buchner funnel. Wash the filter cake copiously with cold water to remove residual acid until the filtrate pH is neutral.

-

Purification: Recrystallize from ethanol/water or dry under vacuum to afford the target compound.

Yield Expectation: 75–85%.

Applications in Drug Discovery[1]

The trisubstituted thiophene core serves as a versatile scaffold. The C4-Bromo and C5-Nitro groups function as orthogonal reactive handles.

Reactivity Profile

-

SNAr (Nucleophilic Aromatic Substitution): The C5-Nitro group strongly withdraws electrons, activating the C4-Bromine toward nucleophilic displacement. Amines, thiols, and alkoxides can displace the bromide to form 4-substituted-5-nitrothiophenes.

-

Suzuki-Miyaura Coupling: The C4-Bromine remains a viable handle for Palladium-catalyzed cross-coupling, provided the catalyst system tolerates the nitro group and free acid (or ester).

-

Nitro Reduction: The C5-Nitro group can be reduced to an amine (using Fe/AcOH, SnCl₂, or catalytic hydrogenation), unlocking the synthesis of fused bicyclic systems (e.g., thienopyrimidines).

Strategic Scaffold Utility Diagram (Graphviz)

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the Br, NO₂, and COOH groups.

Safety & Handling (MSDS Summary)

-

Hazards: Skin irritant (H315), Serious eye irritation (H319), Specific target organ toxicity (H335).

-

Precautions: Wear nitrile gloves, safety goggles, and lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive.[1]

References

Sources

Spectroscopic data (NMR, IR, Mass Spec) for 4-bromo-5-nitrothiophene-2-carboxylic acid.

[1][2]

Introduction & Structural Significance

Compound Name: 4-Bromo-5-nitrothiophene-2-carboxylic acid

CAS Number: 864075-31-0

Molecular Formula:

This thiophene derivative is characterized by a "crowded" substitution pattern.[1][2][3] The presence of three distinct functional groups—a carboxylic acid (C2), a bromine atom (C4), and a nitro group (C5)—creates a unique electronic environment.[1][2][4] Spectroscopic analysis must account for the push-pull electronic effects between the electron-withdrawing nitro/carboxyl groups and the polarizable bromine.[2]

Structural Logic & Regiochemistry

The compound is typically synthesized via the nitration of 4-bromothiophene-2-carboxylic acid (or its methyl ester).[1][2] Understanding this pathway is essential for interpreting the spectra, as the regioselectivity dictates that the only remaining aromatic proton is located at the C3 position .[1][2][4]

Figure 1: Synthesis pathway illustrating the regiochemical origin of the C4-Br and C5-NO2 substitution pattern.[1][2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][4][7][8][9]

Proton NMR ( H NMR)

The proton spectrum is deceptively simple, featuring only two signals.[1][2][4] However, the chemical shift of the aromatic proton is diagnostic of the oxidation state and substitution pattern.[1][2][4]

Solvent: DMSO-d

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 13.5 – 14.2 | Broad Singlet | 1H | -COOH | Highly deshielded acidic proton.[1][2] Signal may broaden or disappear if trace water is present or if D |

| 7.95 – 8.15 | Singlet | 1H | H-3 | The sole aromatic proton.[2] It is deshielded by the adjacent C2-carboxyl group (anisotropy) and the inductive effect of the C4-Bromine.[1][2] The C5-Nitro group exerts a long-range deshielding effect.[1][2] |

Expert Note: In the precursor (4-bromothiophene-2-carboxylic acid), the H3 signal typically appears around 7.6–7.7 ppm.[1][2] The introduction of the strong electron-withdrawing nitro group at C5 shifts the H3 signal downfield by approximately +0.3 to +0.4 ppm.[1][2]

Carbon-13 NMR ( C NMR)

The

| Chemical Shift ( | Carbon Type | Assignment | Electronic Environment |

| 160.5 – 162.0 | Quaternary (C=O) | -COOH | Typical carboxylic acid carbonyl shift.[1][2] |

| 150.0 – 152.0 | Quaternary | C-5 (C-NO | Highly deshielded due to the direct attachment of the nitro group and the alpha-position to Sulfur.[1][2] |

| 136.0 – 138.0 | Quaternary | C-2 (C-COOH) | Shifted by the attached carbonyl and the thiophene ring current.[1][2] |

| 132.0 – 134.0 | Methine (CH) | C-3 | The only carbon bearing a proton.[1][2] This peak will be significantly more intense than others in a standard proton-decoupled experiment.[1][2] |

| 112.0 – 115.0 | Quaternary | C-4 (C-Br) | Shielded relative to other aromatic carbons due to the "heavy atom effect" of Bromine.[1][2] |

Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of the structure due to the characteristic isotopic signature of bromine.[1][2][4]

Ionization Mode[1][2][4]

-

ESI(-) (Electrospray Ionization, Negative Mode): Preferred.[1][2][4] The carboxylic acid moiety deprotonates easily to form

.[1][2] -

ESI(+) (Positive Mode): Possible but less sensitive; typically requires acidic mobile phase to observe

.[1][2][4]

Isotopic Pattern

Bromine exists as two stable isotopes,

Fragmentation Pathway

Under collision-induced dissociation (CID), the molecule undergoes characteristic neutral losses.[1][2][4]

Figure 2: Proposed fragmentation pathway for 4-bromo-5-nitrothiophene-2-carboxylic acid in negative ion mode.[1][2]

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the strong dipoles of the nitro and carboxyl groups.[1][2]

| Wavenumber (cm | Intensity | Assignment | Notes |

| 2800 – 3200 | Broad, Medium | O-H Stretch | Characteristic "hump" of carboxylic acid dimers. |

| 1680 – 1710 | Strong, Sharp | C=O[1][2] Stretch | Carbonyl stretch.[1][2][7] Conjugation with the thiophene ring lowers this frequency slightly compared to aliphatic acids.[1][2][4] |

| 1530 – 1550 | Strong | NO | Diagnostic band for aromatic nitro compounds.[1][2] |

| 1340 – 1360 | Strong | NO | Often appears as a sharp doublet. |

| 600 – 700 | Medium | C-Br Stretch | Often obscured in the fingerprint region but distinct in this range.[2] |

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: To prevent aggregation and ensure sharp peaks for the acidic proton.[1][2][4]

-

Solvent Choice: Use DMSO-d

(99.8% D).[1][2] CDCl -

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (common with thiophene acids), filter through a glass wool plug directly into the NMR tube to remove paramagnetic particulates.[1][2][4]

-

Acquisition: For

C, set the relaxation delay (d1) to at least 2.0 seconds to allow the quaternary carbons (C-Br, C-NO

Protocol B: Purity Assessment via HPLC-UV

Objective: Validate synthesis success before spectroscopic analysis.[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2][4]

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1][2][4]

-

Detection: 254 nm (Thiophene absorption) and 300 nm (Nitro-conjugation band).[1][2]

-

Expectation: The target compound is more polar than the 4-bromo precursor but less polar than the non-brominated analog.[1][2] It typically elutes as a single sharp peak.[1][2]

References

-

Synthesis of 4-bromo-5-nitrothiophene-2-carboxylic acid methyl ester

-

Spectroscopic Data of Thiophene Derivatives (General Reference)

-

Isotopic Abundance of Bromine

Sources

- 1. WO2022007979A1 - Fused imidazole derivative, preparation method therefor, and medical use thereof - Google Patents [patents.google.com]

- 2. 4-Bromo-5-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 818889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-methyl-2-nitrothiophene | 82834-44-4 | Benchchem [benchchem.com]

- 4. WO2022007979A1 - Fused imidazole derivative, preparation method therefor, and medical use thereof - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Carbon NMR Chemical Shifts [sites.science.oregonstate.edu]

A Technical Guide to the Role of Electron-Withdrawing Groups on Thiophene Derivatives

This guide provides an in-depth analysis of the profound influence of electron-withdrawing groups (EWGs) on the chemical and physical properties of thiophene derivatives. Intended for researchers, scientists, and professionals in drug development and materials science, this document elucidates the fundamental principles governing these effects and explores their practical applications.

Introduction: The Thiophene Core

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the development of a wide array of functional organic molecules.[1][2] Its unique electronic structure, characterized by a lone pair of electrons on the sulfur atom participating in the aromatic sextet, renders it more electron-rich and reactive towards electrophiles than benzene.[3] This inherent reactivity, combined with the thiophene ring's ability to act as a bio-isosteric replacement for the phenyl group, has cemented its status as a "privileged scaffold" in medicinal chemistry.[2] Furthermore, the propensity of thiophene to form conjugated polymeric structures has made it a key component in the field of organic electronics.[4]

The true versatility of thiophene, however, is unlocked through the strategic placement of functional groups on the thiophene ring. Among these, electron-withdrawing groups (EWGs) play a pivotal role in modulating the electronic properties, reactivity, and ultimately, the function of thiophene derivatives.[1][5]

The Impact of Electron-Withdrawing Groups on the Electronic Structure of Thiophene

Electron-withdrawing groups, by definition, reduce the electron density of an organic structure.[6] When attached to a thiophene ring, EWGs exert their influence through a combination of inductive and resonance effects, leading to significant and predictable alterations in the molecule's electronic landscape.

Perturbation of Frontier Molecular Orbitals

The introduction of an EWG has a profound effect on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Strong electron-accepting groups such as nitro, cyano, and dicyanovinyl lower the LUMO levels and modulate the HOMO-LUMO gaps.[7] This tuning of the frontier molecular orbitals is a cornerstone of designing thiophene-based materials for organic electronics, as it directly influences their charge transport characteristics and optical properties.[7][8][9] For instance, the introduction of dicyanovinyl (DCV) groups onto oligothiophenes leads to a significant lowering of their LUMO levels, which is evident from cyclic voltammetry and UV-vis measurements.[7]

Diagram: Effect of Substituents on Thiophene Frontier Molecular Orbitals

Caption: EWGs decrease electrophilic reactivity and increase nucleophilic reactivity.

Applications of EWG-Functionalized Thiophenes

The ability to fine-tune the properties of thiophene derivatives with EWGs has led to their widespread use in various high-tech and biomedical applications.

Organic Electronics

In organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), the performance of the device is intimately linked to the HOMO and LUMO energy levels of the active materials. The introduction of EWGs is a key strategy for developing n-type organic semiconductors based on thiophene. [8][10]By carefully selecting the EWG, researchers can control the electron mobility and bandgap of the resulting materials. [11] Table 1: Performance of EWG-Substituted Thiophene Derivatives in OFETs

| Thiophene Derivative Core | Electron-Withdrawing Group | Electron Mobility (cm²/Vs) |

| Dithienylnaphthalene | Carbonyl-based groups | Up to 0.57 |

| Quaterthiophene | Carbonyl-based groups | Up to 0.57 |

(Data sourced from)[8]

Medicinal Chemistry

Thiophene is a well-established pharmacophore in medicinal chemistry, with numerous FDA-approved drugs containing this moiety. [2]The introduction of EWGs can significantly enhance the biological activity of these compounds. [5]For example, EWGs can improve the binding affinity of a drug to its target receptor and enhance its metabolic stability. [2]However, it's important to note that strongly electron-withdrawing groups like -NO₂ and -CF₃ can sometimes be detrimental to biological activity, likely by disrupting effective binding to the target.

Conclusion

The strategic incorporation of electron-withdrawing groups onto the thiophene scaffold is a powerful and versatile tool for chemists and materials scientists. By modulating the electronic properties and reactivity of the thiophene ring, EWGs enable the rational design of novel materials for organic electronics and new therapeutic agents with enhanced efficacy. A thorough understanding of the principles outlined in this guide is essential for leveraging the full potential of this remarkable class of heterocyclic compounds.

References

- An In-depth Technical Guide to the Electron-Withdrawing Effects of the Acetyl Group in 2-Acetylthiophene. Benchchem.

- Electronic withdrawing group: Significance and symbolism. (2024, December 21).

- Thiophene synthesis. Organic Chemistry Portal.

- Dithienylnaphthalenes and quaterthiophenes substituted with electron-withdrawing groups as n-type organic semiconductors for organic field-effect transistors.

- 3,4-Phenylenedioxythiophenes (PheDOTs) functionalized with electron-withdrawing groups and their analogs for organic electronics.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.

- Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions.

- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.

- Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes. MDPI. (2025, November 10).

- Recent Advances in the Synthesis of Thiophene Derivatives by Cycliz

- Design and synthesis of new thiophene derivatives together with their antitumor evalu

- Synthesis, Characterization of thiophene derivatives and its biological applic

- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. (2020, January 27).

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

- (PDF) Dithienylnaphthalenes and quaterthiophenes substituted with electron-withdrawing groups as n-type organic semiconductors for organic field-effect transistors.

- Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads.

- Synthesis and Pharmacological Study of Thiophene Deriv

- Thiophene and Derivatives for Use in Pyridazines and Thiapentalenes. TopSCHOLAR.

- Thiophene deriv

-

Outside rules inside: the role of electron-active substituents in thiophene-based heterophenoquinones. IRIS .

- Spectroscopic and electrochemical properties of thiophene-phenylene based Shiff-bases with alkoxy side groups, towards photovoltaic applic

- Synthesis and studies on spectroscopic as well as electron donating properties of the two alkoxy benzo[b]thiophenes. PubMed. (2001, December 15).

- Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. RSC Publishing. (2024, November 5).

- Synthesis, photophysical and electrochemical characterization of terpyridine-functionalized dendritic oligothiophenes and their Ru(II) complexes. Beilstein Journals. (2013, May 6).

- Electron-withdrawing group – Knowledge and References. Taylor & Francis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. Thiophene derivatives - Georganics [georganics.sk]

- 5. wisdomlib.org [wisdomlib.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. mdpi.com [mdpi.com]

- 8. Dithienylnaphthalenes and quaterthiophenes substituted with electron-withdrawing groups as n-type organic semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. 3,4-Phenylenedioxythiophenes (PheDOTs) functionalized with electron-withdrawing groups and their analogs for organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

The Evolving Landscape of Halogenated Thiophene Carboxylic Acids: A Technical Guide to Their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene nucleus, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its halogenated carboxylic acid derivatives, in particular, have emerged as pivotal building blocks in the synthesis of a diverse array of bioactive molecules and functional materials. This in-depth technical guide provides a comprehensive overview of the discovery and history of halogenated thiophene carboxylic acids, tracing their origins from the initial discovery of thiophene to the sophisticated synthetic methodologies employed today. We will explore the causal relationships behind experimental choices in their synthesis, delve into their structure-activity relationships, and highlight their impact on drug development and other technological advancements.

The Genesis of a Privileged Scaffold: The Discovery of Thiophene

The story of halogenated thiophene carboxylic acids begins with the discovery of their parent heterocycle, thiophene. In 1882, German chemist Victor Meyer, while at the University of Zurich, stumbled upon this novel compound as an impurity in benzene derived from coal tar.[3][4] He observed that the characteristic blue color reaction of crude benzene with isatin and sulfuric acid (the indophenin test) was absent when using pure benzene synthesized from the decarboxylation of benzoic acid.[1] This led him to isolate and characterize the responsible sulfur-containing compound, which he named "thiophene."[4][5] This discovery opened a new chapter in heterocyclic chemistry and laid the groundwork for the exploration of its myriad derivatives.[6]

The Dawn of Thiophene Synthesis: Foundational Methodologies

Following Meyer's discovery, the late 19th and early 20th centuries saw the development of fundamental methods for constructing the thiophene ring, which would later be adapted for the synthesis of its halogenated and carboxylated analogs.

The Paal-Knorr Thiophene Synthesis (1884)

Independently developed by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis provides a versatile route to thiophenes from 1,4-dicarbonyl compounds.[7][8] The reaction involves the treatment of the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[9] The choice of a strong dehydrating sulfurizing agent is crucial as it drives the reaction to completion.[8]

Experimental Protocol: Classical Paal-Knorr Thiophene Synthesis

-

Reaction Setup: A 1,4-dicarbonyl compound is dissolved in an inert solvent (e.g., toluene, xylene).

-

Addition of Sulfurizing Agent: A stoichiometric amount of phosphorus pentasulfide or Lawesson's reagent is added portion-wise to the solution. The reaction is often exothermic.

-

Heating: The reaction mixture is heated to reflux for several hours to ensure complete cyclization and dehydration.

-

Work-up: The reaction mixture is cooled, quenched with water or a mild base, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by distillation or chromatography.

Caption: Paal-Knorr thiophene synthesis workflow.

The Gewald Aminothiophene Synthesis (1966)

A significant advancement in thiophene synthesis came in 1966 with Karl Gewald's discovery of a one-pot multicomponent reaction to produce highly substituted 2-aminothiophenes.[10][11] The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[12] This method's operational simplicity and tolerance for a wide range of functional groups have made it a cornerstone in the synthesis of thiophene-based pharmaceuticals.[10]

Experimental Protocol: Gewald Aminothiophene Synthesis

-

Reactant Mixture: A ketone or aldehyde, an α-cyanoester, and elemental sulfur are combined in a suitable solvent (e.g., ethanol, DMF).

-

Base Addition: A catalytic amount of a base, such as morpholine or triethylamine, is added to the mixture.

-

Heating: The reaction is typically heated to a moderate temperature (50-80 °C) and monitored for completion.

-

Work-up: The reaction mixture is cooled, and the product often precipitates. It can then be collected by filtration.

-

Purification: The crude product can be purified by recrystallization.

Caption: Key stages of the Gewald aminothiophene synthesis.

The Emergence of Halogenated Thiophene Carboxylic Acids: A Synthetic Evolution

The introduction of halogens and carboxylic acid functionalities onto the thiophene ring significantly expands its synthetic utility and modulates its physicochemical properties, a critical aspect in drug design.[13] The development of methods to achieve this has been a continuous area of research.

Halogenation of Thiophenes: Controlling Regioselectivity

Thiophene undergoes electrophilic substitution reactions, including halogenation, more readily than benzene.[14][15] This high reactivity, however, can lead to polysubstitution.[15] Consequently, controlling the regioselectivity of halogenation is a key challenge.

| Halogenation Method | Reagents | Key Features |

| Direct Halogenation | Br₂ in acetic acid, SO₂Cl₂ | Can lead to a mixture of products; selectivity can be controlled by temperature and stoichiometry.[16] |

| N-Halosuccinimides | NBS, NCS, NIS | Milder conditions, often providing better regioselectivity for monohalogenation. |

| Vapor Phase Chlorination | Cl₂ gas at high temp. | Suitable for large-scale production of polychlorinated thiophenes.[17] |

Introduction of the Carboxylic Acid Moiety

Several strategies have been developed to introduce a carboxylic acid group onto the thiophene ring, often after halogenation.

-

Grignard Reaction and Carbonation: This classic method involves the formation of a thienyl Grignard reagent from a halothiophene, followed by quenching with carbon dioxide (dry ice).[17]

-

Lithiation and Carbonation: Organolithium reagents, such as n-butyllithium, can deprotonate the most acidic proton on the thiophene ring (typically at the 2-position), followed by reaction with CO₂.[17]

-

Palladium-Catalyzed Carbonylation: This modern approach utilizes a palladium catalyst, carbon monoxide, and a suitable nucleophile to convert a halothiophene into its corresponding carboxylic acid derivative.[17]

-

Direct Carboxylation with CO₂: Recent advancements have focused on the direct carboxylation of C-H bonds using CO₂ under basic conditions, offering a more atom-economical route.[18][19]

Experimental Protocol: Synthesis of a Halogenated Thiophene Carboxylic Acid via Lithiation

-

Reaction Setup: A solution of a halothiophene in an anhydrous ether solvent (e.g., THF, diethyl ether) is cooled to a low temperature (-78 °C) under an inert atmosphere (e.g., argon, nitrogen).

-

Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the cooled thiophene solution. The reaction is stirred at low temperature for a specified time to ensure complete lithiation.

-

Carbonation: An excess of crushed dry ice (solid CO₂) is added to the reaction mixture. The mixture is allowed to warm to room temperature.

-

Work-up: The reaction is quenched with water, and the aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The crude carboxylic acid is collected by filtration and can be purified by recrystallization.

Caption: General workflow for the synthesis of halogenated thiophene carboxylic acids via lithiation and carbonation.

The Role in Drug Discovery and Development: Structure-Activity Insights

The incorporation of a halogenated thiophene carboxylic acid moiety into a drug candidate can profoundly influence its biological activity.[13][20] This is due to several factors:

-

Bioisosterism: The thiophene ring is often considered a bioisostere of the benzene ring, allowing for similar steric and electronic properties while potentially improving metabolic stability and pharmacokinetic profiles.[13]

-

Modulation of Electronic Properties: Halogens, being electronegative, can alter the electron density of the thiophene ring, affecting its interaction with biological targets.[21]

-

Halogen Bonding: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets.[22]

-

Metabolic Stability: The presence of halogens can block sites of metabolism, thereby increasing the half-life of a drug.

A notable example of the application of a thiophene carboxylic acid derivative in drug discovery is in the development of inhibitors for the Hepatitis C virus (HCV) NS5B polymerase.[23] Structure-activity relationship (SAR) studies on 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids have yielded potent inhibitors of both the polymerase and viral replication.[23][24]

Beyond the Bench: Applications in Agrochemicals and Materials Science

The utility of halogenated thiophene carboxylic acids extends beyond pharmaceuticals. They are key intermediates in the synthesis of a new generation of insecticides. For instance, 4-bromo-3-methyl-2-thiophenecarbonyl chloride and 3,4,5-trichloro-2-thiophenecarbonyl chloride are crucial building blocks for 1,2,4-triazole insecticides.[17] In materials science, the unique electronic properties of thiophene derivatives make them valuable components in the development of organic semiconductors, conducting polymers, and liquid crystals.

Future Perspectives

The field of halogenated thiophene carboxylic acids continues to evolve. Current research is focused on developing more sustainable and efficient synthetic methods, including C-H activation and flow chemistry approaches. Furthermore, a deeper understanding of the role of these scaffolds in biological systems, aided by computational modeling and advanced analytical techniques, will undoubtedly lead to the discovery of novel therapeutics and advanced materials with tailored properties.

References

-

Viktor Meyer. (n.d.). In Britannica. Retrieved February 23, 2026, from [Link]

-

Viktor Meyer. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

-

Wang, Y., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Molecules, 27(6), 1988. [Link]

-

Gewald Reaction. (2025). J&K Scientific LLC. [Link]

-

Paal–Knorr synthesis. (n.d.). In Grokipedia. Retrieved February 23, 2026, from [Link]

-

Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

-

Meyer, Victor. (n.d.). In JewishEncyclopedia.com. Retrieved February 23, 2026, from [Link]

- Hartough, H. D. (1952).

-

Gewald reaction. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

-

Hull, J. W., Jr., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23. [Link]

-

Summa, V., et al. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & Medicinal Chemistry Letters, 14(3), 793-796. [Link]

-

Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. [Link]

-

Synthesis of Furan and Thiophene. (n.d.). SlidePlayer. [Link]

-

Mechanistic investigation of carboxylation between thiophene and CO2:the catalytic effect of different phase M2CO3 (M = Cs/K). (2025, August 9). ResearchGate. [Link]

-

Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. (n.d.). ResearchGate. [Link]

-

Synthesis of Furan and Thiophene. (n.d.). SlidePlayer. [Link]

-

Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (2022). Heliyon, 8(1), e08785. [Link]

-

Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 37-61. [Link]

-

Liebeskind–Srogl coupling. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

-

Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. (2024, September 23). Pearson. [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Preprints.org. [Link]

-

The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. (2017, July 19). ScienceDaily. [Link]

-

A new reaction for halogenation of thiophene in coking benzene. (n.d.). ResearchGate. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2025, December 28). ResearchGate. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007). Beilstein Journals. [Link]

-

Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. (n.d.). Slideshare. [Link]

-

Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis. Evidence of N···S Chalcogen Bonds in Homo- and Cocrystals. (2023, February 1). ACS Publications. [Link]

-

Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against Clinically isolated extensively drug resistant Escherichia coli sequence type 405 and Computational Investigation. (n.d.). ResearchGate. [Link]

-

Biological Diversity of Thiophene: A Review. (n.d.). Journal of Advanced Scientific Research. [Link]

-

Structure Activity Relationships. (2005, May 15). Drug Design Org. [Link]

-

Halogen Bonding in Halothiophene Building Blocks. (2023, November 15). Crystal Growth & Design. [Link]

-

Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. (2004, February 9). PubMed. [Link]

-

Chapter 9, thiophene. (n.d.). University of Glasgow. [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012, November 12). ACS Publications. [Link]

Sources

- 1. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. Viktor Meyer | Organic Chemist, Inorganic Chemist & Physical Chemist | Britannica [britannica.com]

- 4. Viktor Meyer - Wikipedia [en.wikipedia.org]

- 5. jewishencyclopedia.com [jewishencyclopedia.com]

- 6. api.pageplace.de [api.pageplace.de]

- 7. grokipedia.com [grokipedia.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Gewald reaction - Wikipedia [en.wikipedia.org]

- 13. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 15. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 16. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX [slideshare.net]

- 17. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-bromo-5-nitrothiophene-2-carboxylic acid: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-5-nitrothiophene-2-carboxylic acid, a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. While direct research on this specific molecule is limited, this document extrapolates from the known chemistry of related thiophene derivatives to present plausible synthetic routes, predict its chemical reactivity, and discuss its potential applications, particularly in the realm of drug discovery.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene and its derivatives are cornerstones in the development of novel therapeutic agents. The thiophene ring is a bioisostere of the benzene ring, offering similar structural properties while possessing distinct electronic characteristics that can enhance biological activity and improve pharmacokinetic profiles. Thiophene-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The introduction of bromo and nitro substituents to the thiophene-2-carboxylic acid core is anticipated to modulate its electronic properties and reactivity, making 4-bromo-5-nitrothiophene-2-carboxylic acid an intriguing candidate for further investigation.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₅H₂BrNO₄S |

| Molecular Weight | 251.04 g/mol |

| Appearance | Likely a pale yellow to yellow crystalline solid |

| Solubility | Expected to be sparingly soluble in water, but soluble in organic solvents like DMSO, DMF, and alcohols. |

| Acidity (pKa) | The carboxylic acid proton is expected to be acidic, with a pKa likely in the range of 3-4. |

Plausible Synthetic Pathways

The synthesis of 4-bromo-5-nitrothiophene-2-carboxylic acid can be approached through two primary retrosynthetic disconnections: nitration of a 4-bromothiophene precursor or bromination of a 5-nitrothiophene precursor.

Pathway A: Nitration of 4-bromothiophene-2-carboxylic acid

This approach involves the initial synthesis of 4-bromothiophene-2-carboxylic acid followed by nitration.

Caption: Synthetic pathway starting from thiophene-2-carboxylic acid.

Step-by-step Experimental Protocol (Proposed):

-

Bromination of Thiophene-2-carboxylic acid:

-

Dissolve thiophene-2-carboxylic acid in a suitable solvent such as acetic acid.

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS), to the solution at room temperature. The use of NBS allows for more selective bromination.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromothiophene-2-carboxylic acid. Purification can be achieved by recrystallization.

-

-

Nitration of 4-bromothiophene-2-carboxylic acid:

-

Carefully add 4-bromothiophene-2-carboxylic acid to a mixture of fuming nitric acid and sulfuric acid at a low temperature (e.g., 0-5 °C) to control the exothermic reaction.

-

Stir the mixture at this temperature for a specified time, monitoring the reaction progress by TLC. The nitro group is expected to direct to the 5-position due to the electronic effects of the existing substituents.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent.

-

Wash the organic extracts, dry, and concentrate to obtain crude 4-bromo-5-nitrothiophene-2-carboxylic acid. Further purification may be necessary via column chromatography or recrystallization.

-

Pathway B: Bromination of 5-nitrothiophene-2-carboxylic acid

This alternative pathway begins with the nitration of thiophene-2-carboxylic acid, followed by bromination.

Caption: Alternative synthetic route via a nitrated intermediate.

Step-by-step Experimental Protocol (Proposed):

-

Nitration of Thiophene-2-carboxylic acid: A general procedure involves dissolving thiophene-2-carboxylic acid in acetic anhydride and cooling the mixture. A solution of fuming nitric acid in glacial acetic acid is then added dropwise while maintaining a low temperature.[1]

-

Dissolve thiophene-2-carboxylic acid in acetic anhydride.

-

Cool the solution to 10°C in an ice bath.

-

Slowly add a pre-mixed solution of fuming nitric acid and glacial acetic acid, keeping the temperature below room temperature.

-

After the addition is complete, allow the reaction to proceed for a couple of hours at room temperature.

-

Pour the mixture over ice to precipitate the product, which is then filtered, washed with cold water, and dried. This should yield 5-nitrothiophene-2-carboxylic acid.[1]

-

-

Bromination of 5-nitrothiophene-2-carboxylic acid:

-

Dissolve 5-nitrothiophene-2-carboxylic acid in a strong acid, such as concentrated sulfuric acid.

-

Add a brominating agent, like N-bromosuccinimide (NBS), portion-wise to the solution while maintaining a controlled temperature. The deactivating nitro group at the 5-position will direct the incoming bromo group to the 4-position.

-

Stir the reaction until completion, as indicated by TLC analysis.

-

Work-up the reaction by pouring it over ice and extracting the product.

-

Purify the crude product by appropriate methods to obtain 4-bromo-5-nitrothiophene-2-carboxylic acid.

-

Predicted Reactivity and Key Transformations

The presence of a carboxylic acid, a bromine atom, and a nitro group on the thiophene ring endows 4-bromo-5-nitrothiophene-2-carboxylic acid with a rich and versatile reactivity profile.

Caption: Key potential reactions of the title compound.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can readily undergo standard transformations such as esterification by reacting with an alcohol in the presence of an acid catalyst, and amide formation through reaction with an amine using a coupling agent (e.g., DCC, EDC). These reactions are crucial for creating libraries of derivatives for structure-activity relationship (SAR) studies.

-

Suzuki Cross-Coupling Reactions: The bromine atom at the 4-position is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[2] This would allow for the introduction of various aryl or heteroaryl groups at this position, significantly expanding the molecular diversity of potential drug candidates.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation. The resulting 4-bromo-5-aminothiophene-2-carboxylic acid would be a valuable intermediate for further functionalization, for instance, through diazotization or acylation reactions.

Potential Applications in Drug Development

Thiophene derivatives are known to exhibit a wide range of biological activities.[3] The specific substitution pattern of 4-bromo-5-nitrothiophene-2-carboxylic acid suggests several potential therapeutic applications.

-

Anticancer Agents: Many nitroaromatic compounds exhibit anticancer activity, often through mechanisms involving bioreduction to reactive species that can damage DNA or other cellular components. The combination of the thiophene core with a nitro group makes this compound a candidate for evaluation as a cytotoxic agent.

-

Antimicrobial Agents: Nitrothiophenes have been investigated for their antibacterial and antifungal properties. The title compound could serve as a scaffold for the development of new antimicrobial agents, potentially overcoming existing resistance mechanisms.

-

Enzyme Inhibitors: The carboxylic acid group can act as a key binding element to the active sites of various enzymes. Derivatives of 4-bromo-5-nitrothiophene-2-carboxylic acid could be designed as inhibitors of specific enzymes implicated in disease, such as kinases or proteases.

Conclusion and Future Outlook

4-bromo-5-nitrothiophene-2-carboxylic acid represents a promising, yet underexplored, scaffold for the development of novel organic molecules with potential applications in medicinal chemistry. This guide has outlined plausible and efficient synthetic routes to access this compound and has predicted its key chemical transformations. The versatile reactivity of its functional groups allows for the generation of diverse libraries of derivatives for biological screening. Future research should focus on the successful synthesis and characterization of this molecule, followed by a thorough investigation of its biological activities to unlock its full therapeutic potential.

References

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Methodological & Application

Application Note: Regioselective Nitration of 4-Bromothiophene-2-carboxylic Acid

Abstract

This application note details a robust, regioselective protocol for the nitration of 4-bromothiophene-2-carboxylic acid to synthesize 4-bromo-5-nitrothiophene-2-carboxylic acid . Unlike benzene derivatives, the thiophene nucleus is electron-rich and sensitive to oxidation. Standard mixed-acid nitration (

Introduction & Mechanistic Rationale

The Substrate Challenge

The starting material, 4-bromothiophene-2-carboxylic acid, presents a unique electrophilic aromatic substitution (SEAr) landscape:

-

Thiophene Ring: Inherently electron-rich (

electrons over 5 atoms), making it highly reactive toward electrophiles. -

C2-Carboxyl Group (-COOH): Electron-withdrawing, deactivating the ring but directing incoming electrophiles meta to itself (positions C4 and C5).

-

C4-Bromine Atom (-Br): Weakly deactivating but ortho/para directing.

Regioselectivity Prediction

The nitration is driven by the directing effects of the sulfur heteroatom and the substituents.

-

Sulfur Effect: Strongly directs to

-positions (C2, C5). Since C2 is blocked, C5 is the primary target. -

Substituent Synergy: The C4-Br directs ortho to C3 and C5. The C2-COOH directs meta to C4 and C5.

-

Steric Hindrance: Position C3 is sterically crowded (flanked by -COOH and -Br). Position C5 is relatively accessible.

Strategic Considerations & Safety

Choice of Nitrating Agent

-

Avoid: Concentrated

(Mixed Acid). The heat of mixing and strong oxidizing power can cause decarboxylation or ring opening (explosive). -

Select: Acetyl Nitrate (

) . Generated in situ by mixing fuming nitric acid with acetic anhydride. This reagent is milder and allows for precise temperature control, minimizing oxidative byproducts.

Process Safety Management

-

Thermal Runaway: The formation of acetyl nitrate is exothermic. The nitration reaction itself is highly exothermic.

-

Induction Period: Thiophene nitrations can exhibit an induction period followed by a rapid spike in temperature.

-

Quenching: The reaction mixture must be quenched into ice water to precipitate the product and hydrolyze excess acetic anhydride.

Detailed Experimental Protocol

Materials & Equipment

| Reagent | Purity | Role |

| 4-Bromothiophene-2-carboxylic acid | >98% | Substrate |

| Nitric Acid (Fuming) | >90% | Nitrating Source |

| Acetic Anhydride | >99% | Solvent/Reagent |

| Glacial Acetic Acid | >99% | Solvent |

| Urea | Reagent Grade |

Equipment:

-

3-Neck Round Bottom Flask (RBF)

-

Mechanical Stirrer (Teflon blade)

-

Low-temperature thermometer (Internal probe)

-

Pressure-equalizing addition funnel

-

Ice/Salt bath (

to

Step-by-Step Procedure

Step 1: Preparation of the Substrate Solution

-

Charge the 3-neck RBF with 4-bromothiophene-2-carboxylic acid (1.0 equiv) .

-

Add Acetic Anhydride (3.0 vol) and Glacial Acetic Acid (1.0 vol) .

-

Stir until the solid is fully dissolved or creates a uniform suspension.

-

Cool the mixture to

using an ice/salt bath.

Step 2: Preparation of Nitrating Mixture (In Situ) Note: Alternatively, acetyl nitrate can be pre-formed, but in situ generation is often safer for scale-up if addition is controlled.

-

Fill the addition funnel with Fuming Nitric Acid (1.1 - 1.2 equiv) dissolved in Glacial Acetic Acid (1.0 vol) .

-

Critical: Ensure the acid solution is at ambient temperature or slightly cooled before loading.

Step 3: Controlled Nitration

-

Begin dropwise addition of the Nitric Acid solution to the RBF.

-

Rate Limit: Adjust addition rate to maintain internal temperature below

.-

Warning: If temperature spikes, stop addition immediately and allow the bath to cool the reactor.

-

-

After addition is complete, allow the reaction to stir at

for 1 hour , then warm to room temperature ( -

Monitor: Check progress via TLC (Mobile Phase: 50% EtOAc/Hexanes) or HPLC. The starting material spot (

) should disappear, replaced by a lower

Step 4: Quenching & Isolation

-

Prepare a beaker with Crushed Ice (10 vol) and water.

-

Slowly pour the reaction mixture into the vigorously stirred ice slurry.

-

Observation: A pale yellow to off-white precipitate should form immediately.

-

-

Stir the slurry for 30 minutes to ensure complete hydrolysis of acetic anhydride.

-

Filter the solid using a Büchner funnel.

-

Wash the cake with Cold Water (

vol) to remove acid residues. -

Wash with a small amount of Cold Hexane to remove non-polar impurities.

Step 5: Purification (If necessary)

-

The crude product is typically

pure. -

Recrystallization can be performed using Ethanol/Water (1:1) or Acetonitrile .

-

Dry the solid in a vacuum oven at

for 12 hours.

Analytical Characterization

| Technique | Expected Result | Interpretation |

| Appearance | Pale yellow crystalline solid | Typical for nitro-thiophenes. Darkening indicates oxidation.[1] |

| 1H NMR (DMSO-d6) | Singlet at | Represents the single proton at C3. Absence of coupling confirms substitution at C5. |

| MS (ESI-) | Characteristic bromine isotope pattern (1:1 ratio). | |

| Melting Point | Sharp range indicates high purity. |

Visualization: Reaction Workflow & Mechanism

Caption: Step-by-step workflow for the acetyl nitrate-mediated nitration of 4-bromothiophene-2-carboxylic acid.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tar Formation | Temperature too high ( | Ensure strict cooling during addition. Slow down addition rate. |

| Decarboxylation | Acid concentration too high | Use Acetyl Nitrate method (as described) rather than Mixed Acid. |

| Isomer Mixture | Reaction pushed too hard | Stop reaction immediately after starting material is consumed. Do not overheat. |

| Red/Pink Color | Oxidation of thiophene ring | Purge flask with Nitrogen ( |

References

-

Organic Syntheses , Coll. Vol. 2, p. 466 (1943); Vol. 11, p. 74 (1931). Nitration of Thiophene. Link

-

Sigma-Aldrich . 4-Bromothiophene-2-carboxylic acid Product Sheet. Link

-

Babasinian, V. S. The Nitration of Thiophene. Journal of the American Chemical Society, 1928, 50 (10), pp 2748–2753. Link

-

Katritzky, A. R., et al. Direct nitration of five membered heterocycles. ARKIVOC 2005 (iii) 179-191. Link[2]

-

BenchChem . Application Notes and Protocols for Nitration. Link

Sources

Application Note: Laboratory Preparation of 4-Bromo-5-Nitrothiophene-2-Carboxylic Acid Derivatives

Executive Summary & Strategic Significance

The 4-bromo-5-nitrothiophene-2-carboxylic acid scaffold is a high-value intermediate in medicinal chemistry, particularly in the development of antitubercular agents (e.g., benzothiazinones), kinase inhibitors, and novel antibacterial compounds. The unique substitution pattern—placing a nitro group adjacent to a bromine on a thiophene ring—creates a "push-pull" electronic system that is highly reactive toward Nucleophilic Aromatic Substitution (

This application note details the regioselective synthesis of this scaffold. Unlike simple thiophenes, the presence of the carboxylic acid at C2 and the bromine at C4 creates specific electronic constraints that must be managed to prevent decarboxylation or over-nitration.

Core Challenges Addressed:

-

Regioselectivity: Directing the nitro group to C5 while preserving the C4-bromine and C2-carboxyl functionalities.

-

Safety: Managing the exothermicity of nitrating electron-rich heterocycles.

-

Purification: Isolating the target from potential 4,5-dinitro byproducts.

Strategic Synthetic Planning

Retrosynthetic Logic & Regiochemistry

The synthesis relies on the interplay of directing groups on the thiophene ring.

-

Thiophene Ring: Electron-rich, prone to electrophilic aromatic substitution (EAS).

-

C2-Carboxyl Group: Electron-withdrawing (deactivating); directs incoming electrophiles to the meta position (C4).

-

C4-Bromine: Weakly deactivating but ortho/para directing. It directs incoming electrophiles to C3 or C5.

-

Sulfur Atom: Directs to

-positions (C2, C5).

Caption: Mechanistic flow showing the directing effects leading to C5 nitration.

Safety Protocols (Critical)

WARNING: Nitrothiophenes are energetic compounds. The nitration reaction is highly exothermic.

-

Temperature Control: Never allow the nitration mixture to exceed 10°C during addition. Runaway exotherms can lead to explosive decomposition or rapid decarboxylation.

-

Quenching: Always quench the reaction mixture onto excess ice. Never add water to the acid mixture.

-

PPE: Full face shield, acid-resistant gloves (butyl rubber), and lab coat are mandatory. Work solely in a fume hood.

Experimental Protocols

Protocol A: Regioselective Nitration

Objective: Synthesis of 4-bromo-5-nitrothiophene-2-carboxylic acid. Scale: 10.0 g (Standard Lab Scale)

Materials

| Reagent | MW ( g/mol ) | Amount | Equiv. | Role |

| 4-Bromothiophene-2-carboxylic acid | 207.05 | 10.0 g | 1.0 | Substrate |

| Fuming Nitric Acid (>90%) | 63.01 | 4.0 mL | ~2.0 | Electrophile |

| Sulfuric Acid (Conc.) | 98.08 | 40 mL | Solvent | Catalyst/Solvent |

| Ice/Water | 18.02 | ~300 g | Excess | Quench |

Step-by-Step Methodology

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer (internal probe), and a pressure-equalizing addition funnel. Place the flask in an ice/salt bath to maintain a temperature of -5°C to 0°C.

-

Solvent Preparation: Add Concentrated

(30 mL) to the flask. Cool to 0°C.[1] -

Substrate Addition: Slowly add 4-bromothiophene-2-carboxylic acid (10.0 g) portion-wise to the sulfuric acid. Stir until a homogenous or fine suspension is obtained. Note: The solution may darken slightly.

-

Nitration Cocktail: In a separate beaker, mix Fuming

(4.0 mL) with Concentrated -

Addition (CRITICAL): Transfer the nitration cocktail to the addition funnel. Add dropwise to the reaction flask over 30–45 minutes .

-

Checkpoint: Monitor internal temperature closely. Do not exceed 5°C. If temperature spikes, stop addition immediately.

-

-

Reaction: Once addition is complete, allow the mixture to stir at 0–5°C for 2 hours.

-

Work-up: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a light yellow to off-white solid.

-

Isolation: Filter the solid using a sintered glass funnel. Wash the cake with cold water (

mL) until the filtrate pH is neutral (~pH 5-6). -

Drying: Dry the solid under vacuum at 40°C overnight or over

in a desiccator.

Expected Yield: 75–85% Appearance: Pale yellow solid.

Protocol B: Esterification (Derivatization)

Objective: Synthesis of Methyl 4-bromo-5-nitrothiophene-2-carboxylate.

Rationale: The ester is often more soluble and suitable for subsequent Suzuki couplings or

Materials

| Reagent | Amount | Role |

| 4-Bromo-5-nitrothiophene-2-carboxylic acid (from Protocol A) | 5.0 g | Substrate |

| Methanol (Anhydrous) | 50 mL | Solvent/Reagent |

| Thionyl Chloride ( | 3.0 mL | Activating Agent |

| Sodium Bicarbonate ( | Sat. Sol. | Neutralization |

Step-by-Step Methodology

-

Setup: 100 mL round-bottom flask with reflux condenser and drying tube (

). -

Dissolution: Dissolve the acid (5.0 g) in Methanol (50 mL) . Cool to 0°C.[1]

-

Activation: Add Thionyl Chloride (3.0 mL) dropwise. (Caution: Gas evolution of

and -

Reflux: Heat the mixture to reflux (65°C) for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

-

Work-up: Concentrate the solvent in vacuo. Dissolve the residue in Ethyl Acetate (50 mL).

-

Wash: Wash with Saturated

( -

Purification: Dry over

, filter, and concentrate. Recrystallize from minimal hot methanol if necessary.

Quality Control & Characterization

Analytical Specifications

| Parameter | Specification | Method |

| Purity | >97% | HPLC (C18, ACN/Water + 0.1% TFA) |

| Appearance | Pale Yellow Crystalline Solid | Visual |

| Melting Point | 160–165°C (Acid); 108-112°C (Ester) | Capillary Method |

| Proton NMR | Distinct Singlet ~7.8–8.0 ppm |

Interpretation of NMR Data

The key identifier for the 4-bromo-5-nitrothiophene-2-carboxylic acid is the absence of coupling .

-

Starting Material (4-bromo acid): Shows two doublets (if 5-H and 3-H present) or specific singlets depending on substitution.

-

Product: The thiophene ring is fully substituted except for position 3.

-

Signal: A sharp singlet at

7.8–8.2 ppm (depending on solvent) corresponding to the H-3 proton. -

Note: If you see a doublet, you likely have the wrong isomer or incomplete nitration.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tar Formation | Reaction temp > 10°C during addition. | Ensure efficient cooling (ice/salt bath) and slower addition rate. |

| Product is Red/Orange | Presence of dinitro species or decomposition. | Recrystallize from Ethanol/Water. Ensure acid was not too concentrated/hot. |

| Incomplete Reaction | Water in Nitric Acid. | Use Fuming |

| Decarboxylation | Acid concentration too high or temp too high. | Do not heat the reaction.[2] Keep below 5°C. |

References

-

Synthesis of Nitrothiophenes: Organic Syntheses, Coll. Vol. 2, p. 466 (1943); Vol. 11, p. 16 (1931).

- Regioselectivity in Thiophene Nitration: Gronowitz, S.

-

Commercial Precursor Data: 4-Bromothiophene-2-carboxylic acid (CAS 16694-18-1). Sigma-Aldrich Technical Data.

-

Patent Protocol (Analogous Nitration): WO 2008/115912 A1. "Regio-specific synthesis of thiophene carboxylic acids."

- Safety of Nitrothiophenes:Journal of Hazardous Materials, "Thermal stability of nitro-compounds." (General reference for nitro-heterocycle handling).

Sources

Application Note: Precision Targeting of Protein-Protein Interactions via Fragment-Based Lead Generation

[1]

Executive Summary & Strategic Rationale

Protein-Protein Interactions (PPIs) have historically been classified as "undruggable" due to their large, flat, and featureless interfacial surface areas (typically 1,500–3,000 Ų), which lack the deep hydrophobic pockets required for high-affinity binding by traditional Lipinski-compliant small molecules.

This guide outlines a Fragment-Based Drug Discovery (FBDD) protocol designed specifically to breach these targets. Unlike High-Throughput Screening (HTS), which screens complex molecules that often fail to match the steric requirements of a PPI interface, FBDD utilizes low molecular weight (<300 Da) "fragments."[1] These fragments bind with low affinity (

Key Application: Discovery of BH3-mimetics (e.g., Venetoclax) and inhibitors of interaction domains (e.g., MDM2-p53, BRD4).

Workflow Visualization

The following diagram illustrates the critical path from Target Preparation to Lead Optimization, emphasizing the integration of biophysics and synthetic chemistry.

Figure 1: Integrated FBDD workflow. Note the iterative cycle between chemical evolution and structural validation.

Protocol 1: Biophysical Screening via Surface Plasmon Resonance (SPR)[1][2][3]

Objective: Identify weak-binding fragments (

Experimental Setup

-

Instrument: Biacore 8K or Octet RED96.

-

Sensor Chip: Series S Sensor Chip CM5 (Carboxymethyl dextran).

-

Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Tween 20) + DMSO (strictly matched to sample concentration) .

Critical Methodology: The "Clean Screen" & Solvent Correction

Fragments are often dissolved in 100% DMSO. Because DMSO has a high refractive index, slight mismatches between the running buffer and sample buffer can obscure the tiny binding signals of fragments (typically 5–20 RU).

Step-by-Step Protocol:

-

Surface Preparation (High Density):

-

Target PPIs often require high surface density (

) to detect low-affinity binding. -

Aim for immobilization levels of 3,000–5,000 RU using standard Amine Coupling (EDC/NHS chemistry).

-

Control: Immobilize a reference protein (e.g., BSA or a non-binding mutant) on the reference flow cell.

-

-

Solvent Correction (Mandatory):

-

Prepare a DMSO calibration curve ranging from 0.5% to 5.0% DMSO (8 points).

-

Inject these solutions to map the bulk refractive index shift relative to the specific sensor surface.

-

Why? This allows the software to subtract the "bulk effect" of the solvent, isolating the true binding signal.

-

-

The "Clean Screen" Injection:

-

Before injecting the library, inject a "clean screen" solution (50% DMSO or isopropanol pulse) to remove any sticky hydrophobic contaminants from the tubing.

-

Causality: Fragments are often "sticky." Carryover causes false positives in subsequent cycles.

-

-

Fragment Injection:

-

Concentration: Screen at 100

M – 500 -

Contact Time: 30–60 seconds (fast on/off rates expected).

-

Dissociation Time: 15–20 seconds.

-

Flow Rate: High flow (30–50

L/min) to minimize Mass Transport Limitation (MTL).

-

Data Analysis & Hit Selection

Do not rely on

-

Square Wave Shape: Fast-on/fast-off kinetics are characteristic of specific fragment binding.

-

Stoichiometry: Binding response should not exceed theoretical

.-

Formula:

-

Rejection Criteria: If signal > 120% of theoretical

, suspect super-stoichiometric aggregation (promiscuous binding).

-

Protocol 2: Chemical Evolution & Optimization

Once a validated hit is identified (e.g., via X-ray crystallography confirming binding in a sub-pocket), the focus shifts to medicinal chemistry.

Strategy: Fragment Growing

For PPIs, "Fragment Growing" is generally superior to "Fragment Linking."

-

Start: A small fragment binds to a "hot spot" (e.g., an Anchor residue).

-

Grow: Use structural vectors to extend the molecule into adjacent shallow pockets.

Metrics for Optimization

Do not optimize for Potency (

| Metric | Formula | Target Threshold | Application |

| Ligand Efficiency (LE) | Early fragment selection.[2] Ensures potency comes from specific interactions, not just size. | ||